molecular formula C15H30O B12688105 2-Undecyltetrahydrofuran CAS No. 209070-97-3

2-Undecyltetrahydrofuran

Cat. No.: B12688105
CAS No.: 209070-97-3
M. Wt: 226.40 g/mol
InChI Key: BIHHWOICCHMUCR-UHFFFAOYSA-N
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Description

2-Undecyltetrahydrofuran is an organic compound with the molecular formula C15H30O. It belongs to the class of tetrahydrofurans, which are cyclic ethers. This compound is characterized by a tetrahydrofuran ring substituted with an undecyl group at the second position. The structure of this compound can be represented as CCCCCCCCCCCC1CCCO1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuran derivatives, including 2-Undecyltetrahydrofuran, often involves the functionalization of furan rings. One common method is the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the alkylated tetrahydrofuran .

Industrial Production Methods: Industrial production of tetrahydrofuran derivatives typically involves catalytic processes. For instance, the acid-catalyzed dehydration of 1,4-butanediol is a widely used method for producing tetrahydrofuran. This process can be adapted to introduce various substituents, such as the undecyl group in this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Undecyltetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce lactones, while reduction can yield alcohols .

Scientific Research Applications

2-Undecyltetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Undecyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A simpler cyclic ether with a wide range of applications as a solvent.

    2-Methyltetrahydrofuran (MTHF): A bio-based solvent with similar properties to THF but with improved environmental profile.

    2,5-Dimethyltetrahydrofuran: Another derivative used in organic synthesis.

Uniqueness: 2-Undecyltetrahydrofuran is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions or specific solubility characteristics .

Properties

CAS No.

209070-97-3

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

2-undecyloxolane

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h15H,2-14H2,1H3

InChI Key

BIHHWOICCHMUCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CCCO1

Origin of Product

United States

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